2-chloro-6-methyl-N-[2-(4-methylpiperidin-1-yl)ethyl]pyridine-3-sulfonamide
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Overview
Description
2-chloro-6-methyl-N-[2-(4-methylpiperidin-1-yl)ethyl]pyridine-3-sulfonamide, also known as CMPD101, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound is a member of the pyridine sulfonamide class of compounds and has been shown to have potent inhibitory effects on several enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-chloro-6-methyl-N-[2-(4-methylpiperidin-1-yl)ethyl]pyridine-3-sulfonamide involves its ability to inhibit the activity of PARP-1, which is a key enzyme involved in DNA repair and cell death pathways. By inhibiting the activity of PARP-1, 2-chloro-6-methyl-N-[2-(4-methylpiperidin-1-yl)ethyl]pyridine-3-sulfonamide can induce cell death in cancer cells and reduce inflammation in various disease models.
Biochemical and Physiological Effects:
2-chloro-6-methyl-N-[2-(4-methylpiperidin-1-yl)ethyl]pyridine-3-sulfonamide has been shown to have several biochemical and physiological effects, including the induction of cell death in cancer cells, the reduction of inflammation in various disease models, and the modulation of several signaling pathways involved in disease progression.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-chloro-6-methyl-N-[2-(4-methylpiperidin-1-yl)ethyl]pyridine-3-sulfonamide is its potent inhibitory effects on PARP-1, which makes it a promising candidate for the treatment of various diseases. However, one of the limitations of 2-chloro-6-methyl-N-[2-(4-methylpiperidin-1-yl)ethyl]pyridine-3-sulfonamide is its low solubility in water, which can make it difficult to work with in lab experiments.
Future Directions
There are several future directions for the research and development of 2-chloro-6-methyl-N-[2-(4-methylpiperidin-1-yl)ethyl]pyridine-3-sulfonamide, including the identification of new targets for this compound, the optimization of its pharmacokinetic properties, and the development of new formulations for improved solubility and bioavailability. Additionally, further studies are needed to evaluate the safety and efficacy of 2-chloro-6-methyl-N-[2-(4-methylpiperidin-1-yl)ethyl]pyridine-3-sulfonamide in various disease models and to determine its potential for clinical use.
Synthesis Methods
The synthesis of 2-chloro-6-methyl-N-[2-(4-methylpiperidin-1-yl)ethyl]pyridine-3-sulfonamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2-chloro-6-methylpyridine-3-sulfonyl chloride with 4-methylpiperidine to form the intermediate compound. This intermediate is then reacted with ethylene oxide to form the final product, 2-chloro-6-methyl-N-[2-(4-methylpiperidin-1-yl)ethyl]pyridine-3-sulfonamide.
Scientific Research Applications
2-chloro-6-methyl-N-[2-(4-methylpiperidin-1-yl)ethyl]pyridine-3-sulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to have potent inhibitory effects on several enzymes and receptors, including the enzyme PARP-1, which is involved in DNA repair and cell death pathways.
properties
IUPAC Name |
2-chloro-6-methyl-N-[2-(4-methylpiperidin-1-yl)ethyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClN3O2S/c1-11-5-8-18(9-6-11)10-7-16-21(19,20)13-4-3-12(2)17-14(13)15/h3-4,11,16H,5-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPGAJNZSQQSOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCNS(=O)(=O)C2=C(N=C(C=C2)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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